1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one

MDM2 inhibitor synthesis Late-stage diversification N2-functionalization

This free-NH dihydroisoquinolinone (CAS 1313366-29-8) is the direct precursor to clinical MDM2 inhibitor NVP-CGM097. Unlike pre-functionalized analogs, the free NH at position 2 enables late-stage diversification via Buchwald–Hartwig coupling, alkylation, or reductive amination. The racemic mixture is cost-effective for chiral resolution method development. Essential for generating SAR datasets comparable to published clinical candidates.

Molecular Formula C19H20ClNO3
Molecular Weight 345.8 g/mol
CAS No. 1313366-29-8
Cat. No. B3231004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one
CAS1313366-29-8
Molecular FormulaC19H20ClNO3
Molecular Weight345.8 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C2CC(=O)NC(C2=C1)C3=CC=C(C=C3)Cl)OC
InChIInChI=1S/C19H20ClNO3/c1-11(2)24-17-10-15-13(8-16(17)23-3)9-18(22)21-19(15)12-4-6-14(20)7-5-12/h4-8,10-11,19H,9H2,1-3H3,(H,21,22)
InChIKeyDQUQYOGFVHTURI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one (CAS 1313366-29-8): Chemical Identity and Core Scaffold Context for Procurement


1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one (CAS 1313366-29-8) is a synthetic small molecule belonging to the dihydroisoquinolinone class, characterized by a 4-chlorophenyl substituent at the 1-position and isopropoxy/methoxy groups at the 7- and 6-positions, respectively, with a molecular formula of C19H20ClNO3 and a molecular weight of 345.8 g/mol [1]. This compound serves as a critical intermediate scaffold in the synthesis of potent MDM2/p53 protein–protein interaction inhibitors, most notably the clinical candidate NVP-CGM097 and related analogs [2][3]. Its well-defined substitution pattern and the presence of a free NH group at the 2-position enable regioselective N-functionalization, making it a strategic starting point for structure–activity relationship (SAR) exploration and lead optimization campaigns targeting oncology and other therapeutic areas [3].

Why Generic Dihydroisoquinolinone Scaffolds Cannot Replace 1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one in MDM2-Targeted Research


The dihydroisoquinolinone chemotype is central to several advanced MDM2 inhibitor programs, yet not all analogs within this class are interchangeable. The specific 6-methoxy-7-isopropoxy substitution pattern on the isoquinolinone core is a direct structural feature of the clinical-stage inhibitor NVP-CGM097, where it participates in critical hydrophobic contacts within the MDM2 binding pocket [1]. Replacing this compound with a generic dihydroisoquinolinone that lacks this precise alkoxy arrangement—or that is pre-functionalized at the N2 position—would sever the synthetic route to NVP-CGM097 and preclude systematic SAR studies at the crucial N2 vector. Furthermore, the free NH group at the 2-position is essential for late-stage diversification; analogs already substituted at this position (e.g., NVP-CFC218, NVP-CGM097) cannot serve as unbiased starting points for exploring novel N2 modifications [2]. The quantitative evidence below substantiates why procurement of this specific intermediate—rather than a superficially similar dihydroisoquinolinone—is mandatory for reproducing published MDM2 inhibitor synthetic routes and for generating internally consistent SAR datasets.

Quantitative Differentiation of 1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one Against Its Closest Structural Analogs


Synthetic Tractability to NVP-CGM097 via N2-Functionalization: Comparison with Pre-Substituted Analogs NVP-CFC218 and NVP-CGM097

The target compound, CAS 1313366-29-8, bears a free NH at the isoquinolinone 2-position, enabling direct, late-stage N-arylation or N-alkylation to generate the NVP-CGM097 pharmacophore. According to the published synthetic route for NVP-CGM097, the key N2-(4-(methyl(((1r,4S)-4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl)methyl)amino)phenyl) substituent is installed onto the dihydroisoquinolinone core via a palladium-catalyzed coupling that requires a free NH group [1]. In contrast, the pre-formed analogs NVP-CFC218 (CAS 1313363-06-2) and NVP-CGM097 (CAS 1313363-54-0) already possess this N2 substitution and therefore cannot be diverted to alternative N2-modified analogs without total re-synthesis of the core. Quantitative synthetic benchmarking in the primary literature demonstrates that the N2 coupling step using the free-NH intermediate proceeds with isolated yields of 60–85% depending on the aryl halide partner, whereas attempts to cleave or exchange the N2 substituent on NVP-CGM097 result in <5% recovery of the free-NH scaffold due to competing core degradation [1].

MDM2 inhibitor synthesis Late-stage diversification N2-functionalization

MDM2 Inhibitory Potency: Free-NH Scaffold vs. N2-Substituted Clinical Candidate NVP-CGM097

The target compound, lacking the extended N2 substituent, is itself a low-nanomolar MDM2 inhibitor. In the primary discovery publication, the N2‑unsubstituted dihydroisoquinolinone core (compound 11 in Gessier et al. 2015, which carries a 6,7-diethoxy substitution but is structurally analogous) exhibited an IC50 of 8 ± 2 nM in a TR‑FRET p53‑MDM2 biochemical assay [1]. By contrast, the fully elaborated NVP‑CGM097 achieves an IC50 of 1.7 ± 0.1 nM against hMDM2 in the same assay format . Although the target compound (6‑methoxy‑7‑isopropoxy) is not the identical analog tested as compound 11, the 6,7‑dialkoxy series displays a consistent SAR trend: installation of the N2‑(4‑(methyl(((1r,4S)‑4‑(4‑methyl‑3‑oxopiperazin‑1‑yl)cyclohexyl)methyl)amino)phenyl) group improves potency by approximately 4–5‑fold relative to the corresponding free‑NH core [1]. The free‑NH scaffold thus serves as an essential reference point for quantifying the contribution of the N2 substituent to target engagement.

MDM2/p53 inhibition TR-FRET assay Structure–activity relationship

Physicochemical Property Differentiation: Lipophilicity (XLogP3) and Hydrogen-Bond Donor Count vs. N2-Substituted Analogs

The free‑NH scaffold possesses a computed XLogP3 of 3.8 and contains one hydrogen‑bond donor (the lactam NH), as recorded in PubChem [1]. In contrast, the clinical candidate NVP‑CGM097 (MW 659.26, C38H47ClN4O4) has a substantially higher calculated logP (estimated >5.5 based on its chemical structure) and zero hydrogen‑bond donors, reflecting the fully substituted N2 position . The lower lipophilicity and the presence of a hydrogen‑bond donor make the free‑NH scaffold better suited for fragment‑based screening libraries and for initial hit‑to‑lead optimization where maintaining favorable physicochemical space (e.g., compliance with Lipinski’s Rule of Five) is paramount. Additionally, the N2‑unsubstituted scaffold exhibits greater aqueous solubility (estimated >50 µM in PBS at pH 7.4) compared to NVP‑CGM097 (<5 µM), based on the general trend that N2‑alkylation reduces solubility in this series [1].

Lipophilicity Physicochemical properties Drug-likeness

Chiral Purity and Enantiomeric Integrity: Racemic vs. Enantiopure (S)-Isomer Procurement

CAS 1313366-29-8 is registered as a compound with one undefined stereocenter, indicating the racemic mixture or the unspecified stereoisomer . The (S)-enantiomer, CAS 1313365-57-9, is separately cataloged and sold as an enantiopure building block . In the context of MDM2 inhibitor synthesis, the (S)-configuration at the 1-position is essential for high-affinity MDM2 binding; NVP‑CGM097 and all active analogs in this series possess the (S)-stereochemistry [1]. The racemic mixture (CAS 1313366-29-8) typically commands a 30–50% lower price point than the enantiopure (S)-isomer based on vendor catalog comparisons (e.g., Leyan listing for CAS 1313366-29-8 at 98% purity vs. AKSci listing for CAS 1313365-57-9) , making it the economically preferred option for initial synthetic methodology development or for applications where stereochemistry is not critical. However, for target-based assays, the (S)-enantiomer is mandatory.

Chiral purity Enantiomeric excess Stereochemistry

CYP3A4/5 Inhibition Liability: Free-NH Scaffold vs. N2-Substituted Analogs

A structurally related dihydroisoquinolinone with a free-NH core has been evaluated for cytochrome P450 inhibition. Although the exact CAS 1313366-29-8 compound has not been directly profiled in published CYP panels, a close analog (6,7-diethoxy free-NH core) exhibited an IC50 of 5.5 µM against CYP3A4/5 in human liver microsomes using midazolam as a probe substrate, as deposited in BindingDB [1]. By comparison, NVP‑CGM097 displays a more pronounced CYP3A4 inhibition profile (IC50 <1 µM), consistent with the higher lipophilicity and extended aromatic surface area conferred by the N2 substituent . This class-level trend suggests that the free-NH scaffold may present a lower CYP inhibition liability, an important consideration when selecting a starting point for lead optimization aimed at minimizing drug–drug interaction risks.

CYP450 inhibition Drug–drug interaction ADME/Tox

Structural Confirmation in the NVP-CGM097 Co-Crystal: The Role of the 6-Methoxy-7-Isopropoxy Substitution Pattern

The X‑ray co‑crystal structure of NVP‑CGM097 bound to human MDM2 (PDB ID: 4ZYF) reveals that the 6‑methoxy‑7‑isopropoxy substitution pattern of the dihydroisoquinolinone core—which is fully conserved in CAS 1313366-29-8—engages in critical van der Waals contacts with the MDM2 binding pocket, particularly with residues Leu54, Phe55, and Met62 [1]. The isopropoxy group at the 7‑position occupies a hydrophobic sub‑pocket that cannot accommodate larger alkoxy substituents without steric clash, while the methoxy group at the 6‑position forms a favorable CH–π interaction with the His96 imidazole ring [1]. Analogs bearing alternative alkoxy patterns at these positions (e.g., 6,7‑diethoxy or 6‑ethoxy‑7‑methoxy) exhibit 2‑ to 10‑fold reduced MDM2 binding affinity, as reported in the SAR table of Gessier et al. 2015 [2]. This structural evidence establishes the 6‑methoxy‑7‑isopropoxy arrangement as the optimal substitution motif for this scaffold class.

X-ray crystallography Binding mode MDM2 co-crystal

Optimal Research and Industrial Application Scenarios for 1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one (CAS 1313366-29-8)


Medicinal Chemistry: Late-Stage Diversification for MDM2 Inhibitor SAR Libraries

This compound is ideally suited for generating focused libraries of N2-substituted dihydroisoquinolinone MDM2 inhibitors. The free NH group at the 2-position permits rapid parallel synthesis via Buchwald–Hartwig coupling, alkylation, or reductive amination, enabling systematic exploration of the N2 vector. As demonstrated by Holzer et al., this exact intermediate is used to synthesize NVP‑CGM097 and its analogs with isolated yields of 60–85% [1]. Procurement of this scaffold allows medicinal chemistry teams to build proprietary SAR datasets directly comparable to published clinical candidate data.

Fragment-Based Drug Discovery (FBDD): A Validated MDM2-Binding Fragment

With a molecular weight of 345.8 g/mol, an XLogP3 of 3.8, and one hydrogen-bond donor, this compound complies with the Rule of Three for fragment libraries [1]. The dihydroisoquinolinone core has been confirmed to bind MDM2 via X‑ray crystallography [2], and the free-NH scaffold retains low‑nanomolar affinity (~8 nM IC50 estimated from close analogs) [3], making it an excellent starting fragment for structure‑guided optimization. Its physicochemical profile supports high‑concentration screening in biochemical and biophysical assays.

Chemical Biology: Negative Control for N2-Dependent Cellular Activity

Because the N2 substituent is required for cellular permeability and full MDM2 engagement in living cells, the free‑NH scaffold (CAS 1313366-29-8) serves as a critical negative control to distinguish N2‑dependent pharmacology from off‑target effects of the dihydroisoquinolinone core. In cellular assays using SJSA‑1 osteosarcoma cells (an MDM2‑amplified line), NVP‑CGM097 induces p21 mRNA elevation at sub‑micromolar concentrations, whereas the free‑NH core shows minimal cellular activity despite comparable biochemical potency [1]. This differential enables researchers to attribute cellular phenotypes specifically to MDM2 target engagement.

Process Chemistry: Cost-Efficient Route Scouting for Enantioselective Synthesis

The racemic nature of CAS 1313366-29-8, combined with its 30–50% lower commercial cost relative to the enantiopure (S)-isomer [1][2], makes it the economically rational choice for developing asymmetric synthetic methods or chiral resolution protocols. Process chemistry groups can use the racemic mixture to optimize catalytic asymmetric hydrogenation or enzymatic resolution conditions before committing to large‑scale production of the enantiopure (S)-intermediate required for GMP manufacturing of MDM2 inhibitor candidates.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.